2-Cyclohexyloxazolo[4,5-b]pyridine
Overview
Description
2-Cyclohexyloxazolo[4,5-b]pyridine is a chemical compound with the formula C12H14N2O and a molecular weight of 202.25 . It is used in research and has potential for bulk manufacturing and procurement .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyloxazolo[4,5-b]pyridine consists of a cyclohexyl group attached to an oxazolopyridine ring. The molecular formula is C12H14N2O .Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Cyclohexyloxazolo[4,5-b]pyridine derivatives are synthesized for various research applications, particularly in the field of heterocyclic chemistry. These compounds are useful in creating fused triheterocyclic compounds, showcasing their versatility in chemical synthesis (Ghattas & Moustafa, 2000).
- Researchers have developed efficient synthetic protocols for 2-aminooxazolo[4,5-b]pyridine derivatives, which are important in the study of intramolecular C–O bond formation. This demonstrates the compound's utility in exploring novel chemical reactions (Kosurkar et al., 2014).
Biological and Pharmaceutical Research
- 2-Cyclohexyloxazolo[4,5-b]pyridine derivatives exhibit antimicrobial activities, as demonstrated by their effectiveness against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Celik et al., 2021).
- The compound's derivatives also show promise in antioxidant research. Some studies have synthesized derivatives of this compound and evaluated their antioxidant properties using preclinical diagnostic methods, indicating potential applications in medicinal chemistry (Smolsky et al., 2022).
properties
IUPAC Name |
2-cyclohexyl-[1,3]oxazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-5-9(6-3-1)12-14-11-10(15-12)7-4-8-13-11/h4,7-9H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJONLWFITPKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543460 | |
Record name | 2-Cyclohexyl[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyloxazolo[4,5-b]pyridine | |
CAS RN |
52333-68-3 | |
Record name | 2-Cyclohexyl[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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